molecular formula C13H12N2O2S B2844229 2-(pyridine-3-sulfonyl)-2,3-dihydro-1H-isoindole CAS No. 2097904-18-0

2-(pyridine-3-sulfonyl)-2,3-dihydro-1H-isoindole

Cat. No.: B2844229
CAS No.: 2097904-18-0
M. Wt: 260.31
InChI Key: KNPAQJZHRAUJGW-UHFFFAOYSA-N
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Description

2-(pyridine-3-sulfonyl)-2,3-dihydro-1H-isoindole is a heterocyclic compound that features a pyridine ring substituted with a sulfonyl group at the 3-position and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridine-3-sulfonyl)-2,3-dihydro-1H-isoindole typically involves the diazotization of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . This method is optimized to ensure high yields and purity of the final product. The reaction conditions often include the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of a sulfonyl chloride reagent.

Industrial Production Methods

In an industrial setting, the preparation of pyridine-3-sulfonyl chloride can be achieved using a microchannel reactor, which allows for continuous and efficient diazotization and chlorosulfonylation processes . This method offers advantages such as mild reaction conditions, high safety, and good product quality.

Chemical Reactions Analysis

Types of Reactions

2-(pyridine-3-sulfonyl)-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form sulfonamides.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus pentachloride are employed for substitution reactions.

Major Products

The major products formed from these reactions include pyridine-3-sulfonic acids, sulfonamides, and various substituted derivatives .

Scientific Research Applications

2-(pyridine-3-sulfonyl)-2,3-dihydro-1H-isoindole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(pyridine-3-sulfonyl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. The pathways involved often include binding to nucleophilic residues in the active site, resulting in the formation of stable complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyridine ring and an isoindole moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-pyridin-3-ylsulfonyl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c16-18(17,13-6-3-7-14-8-13)15-9-11-4-1-2-5-12(11)10-15/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPAQJZHRAUJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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